REACTION_CXSMILES
|
[S:1]([Cl:5])(Cl)(=[O:3])=[O:2].CN(C=O)C.[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2[S:20][CH:21]=[CH:22][CH:23]=2)=[CH:15][CH:14]=1>>[CH3:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([C:19]2[S:20][C:21]([S:1]([Cl:5])(=[O:3])=[O:2])=[CH:22][CH:23]=2)=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C=1SC=CC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
the melt was further stirred for 45 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
resulting in the formation of a white solid
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Type
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ADDITION
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Details
|
Crushed ice was added
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Type
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EXTRACTION
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Details
|
the reaction mixture was extracted with ethyl acetate (2×)
|
Type
|
WASH
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Details
|
the combined organic extracts were washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4.2H2O)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude, green solid was purified over silica gel (ethyl acetate/n-heptane 1:9)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C1=CC=C(S1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |